

3-Eudesmene-1beta,11-diol discovery and history

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Compound of Interest

Compound Name: **3-Eudesmene-1beta,11-diol**

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3-Eudesmene-1beta,11-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

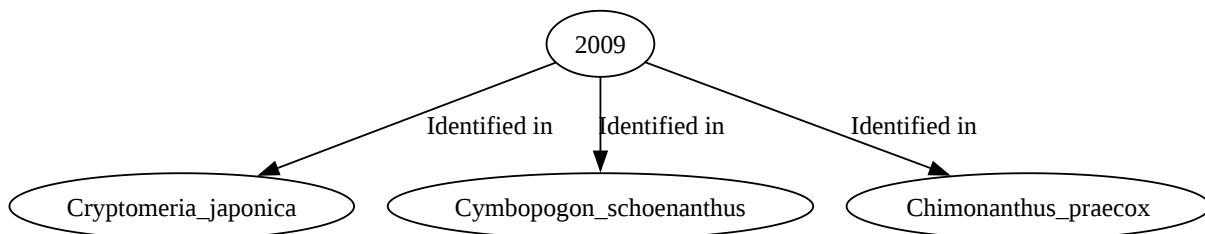
3-Eudesmene-1beta,11-diol is a naturally occurring eudesmane-type sesquiterpenoid. First documented in 2009, this compound has been identified in several plant species, including *Cryptomeria japonica*, *Cymbopogon schoenanthus*, and *Chimonanthus praecox*^{[1][2][3]}. Despite its discovery over a decade ago, research on the specific biological activities of **3-Eudesmene-1beta,11-diol** remains limited^[2]. However, the broader class of eudesmane sesquiterpenoids is known for a wide range of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties, suggesting that **3-Eudesmene-1beta,11-diol** may hold therapeutic potential^{[1][4][5][6]}. This technical guide provides a comprehensive overview of the discovery, and history of **3-Eudesmene-1beta,11-diol**, alongside detailed experimental protocols for its isolation and characterization based on established methodologies for similar natural products. While specific quantitative biological data for this compound is scarce, this guide summarizes the known activities of extracts from its source plants and related eudesmane sesquiterpenoids to inform future research directions.

Discovery and History

The first official documentation of **3-Eudesmene-1beta,11-diol** appeared in scientific literature in 2009^[2]. It has since been identified as a constituent of several aromatic and medicinal

plants.

- *Cryptomeria japonica*: This coniferous tree, also known as Japanese cedar, is a known source of various bioactive terpenoids[1]. The isolation of **3-Eudesmene-1beta,11-diol** has been reported from this species, contributing to the rich chemical profile of the plant[1].
- *Cymbopogon schoenanthus*: Commonly known as camel grass, this perennial grass is used in traditional medicine, and its essential oil is recognized for its antimicrobial and cytotoxic properties[2][7][8]. **3-Eudesmene-1beta,11-diol** is one of the many sesquiterpenoids found in this plant[3].
- *Chimonanthus praecox*: Also called wintersweet, this deciduous shrub is notable for its fragrant flowers and has been a source for the isolation of various sesquiterpenoids and alkaloids[3][4][9]. The presence of **3-Eudesmene-1beta,11-diol** in this plant underscores the diversity of its secondary metabolites.



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Physicochemical Properties

The fundamental physicochemical properties of **3-Eudesmene-1beta,11-diol** are summarized in the table below, based on data available in the PubChem database[3].

Property	Value
Molecular Formula	C ₁₅ H ₂₆ O ₂
Molecular Weight	238.37 g/mol
IUPAC Name	(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol
CAS Number	658062-22-7
Topological Polar Surface Area	40.5 Å ²
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2

Biological Activity and Therapeutic Potential

While direct biological studies on purified **3-Eudesmene-1beta,11-diol** are not extensively reported in the literature, the bioactivities of extracts from its source plants and of structurally related eudesmene sesquiterpenoids provide insights into its potential therapeutic applications.

Cytotoxic Activity

Extracts from *Cryptomeria japonica* have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells[1][10]. Similarly, the essential oil of *Cymbopogon schoenanthus* has shown antiproliferative activity against prostate and cervical cancer cell lines[8]. Although the specific contribution of **3-Eudesmene-1beta,11-diol** to these activities is unknown, other eudesmene sesquiterpenoids have been reported to possess cytotoxic properties.

Compound/Extract	Cell Line(s)	Activity (IC ₅₀ /MIC)	Reference
C. schoenanthus Essential Oil	LNCaP (Prostate Cancer)	IC ₅₀ : 135.53 ± 5.27 µg/mL	[8]
HeLa (Cervical Cancer)	IC ₅₀ : 146.17 ± 11 µg/mL	[8]	
Chimonol A, B, D (from C. praecox)	S. aureus (ATCC 25923)	MIC: 162-254 µg/mL	[4]
Eudebeiolide D (from Salvia plebeia)	Hep3B (STAT3 inhibition)	IC ₅₀ : 1.1 µM	[11]

Antimicrobial Activity

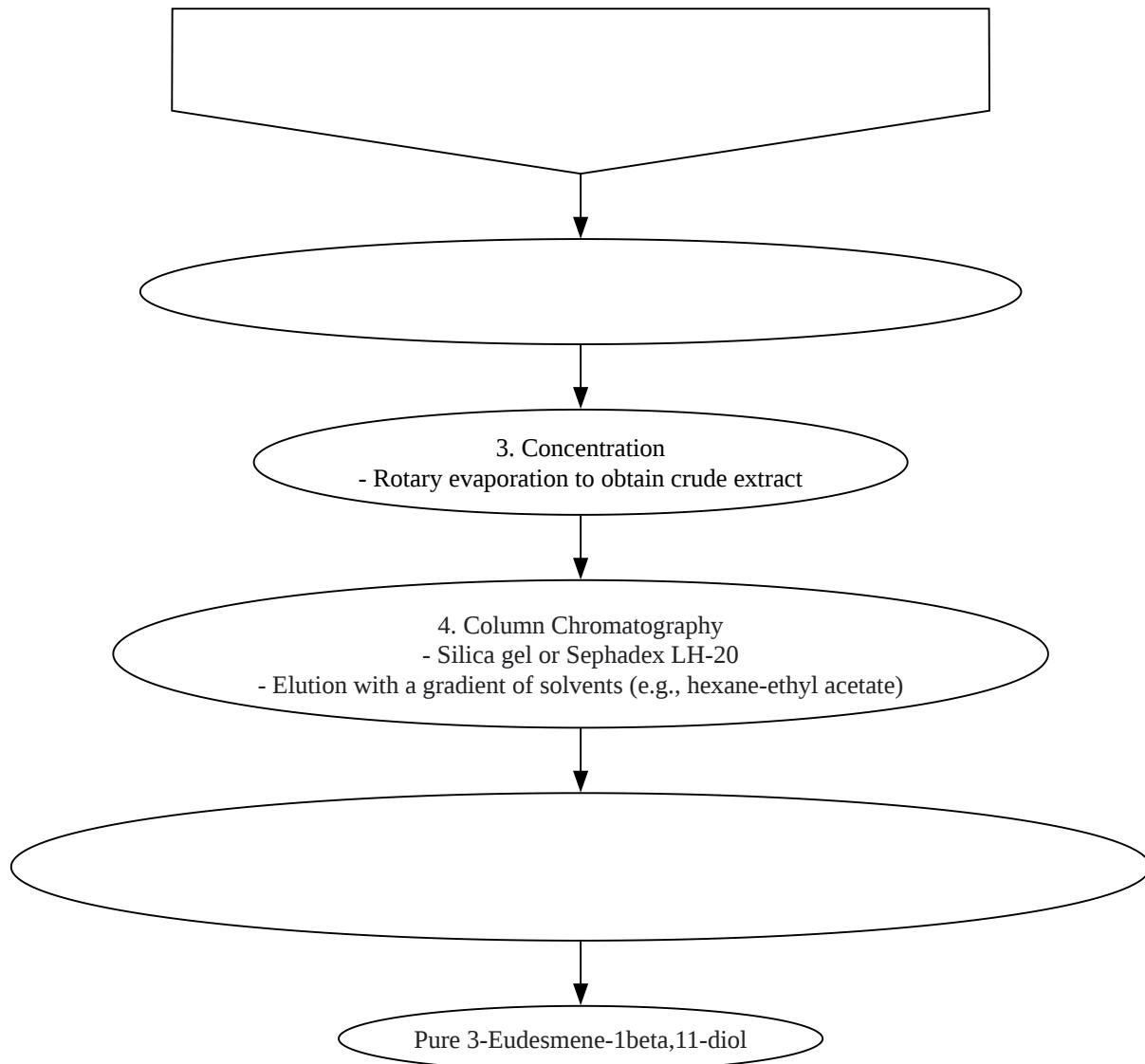
The essential oil of *Cymbopogon schoenanthus* is known for its antimicrobial effects against a range of bacteria and fungi[2][7]. Sesquiterpenoids isolated from *Chimonanthus praecox* have also exhibited weak to moderate antibacterial activity[4]. These findings suggest that **3-Eudesmene-1beta,11-diol** could be investigated for its potential as an antimicrobial agent.

Extract/Compound	Microorganism(s)	Activity (MIC)	Reference
C. schoenanthus Essential Oil	E. coli	9.37 µg/mL	[2]
S. aureus (MRSA)	4.69 µg/mL	[2]	
K. pneumoniae	2.34 µg/mL	[2]	
Sesquiterpenoids (from C. praecox)	S. aureus, E. coli, P. aeruginosa	158-249 µg/mL	[4]

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and structural elucidation of **3-Eudesmene-1beta,11-diol** from plant sources, based on common methodologies for sesquiterpenoid extraction and analysis[1][4].

Isolation of 3-Eudesmene-1 β ,11-diol



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4.1.1. Plant Material and Extraction

- Collect fresh plant material (e.g., leaves of *Cryptomeria japonica*).
- Air-dry the material in a well-ventilated area, protected from direct sunlight.
- Grind the dried plant material into a fine powder.
- Macerate the powdered material with methanol at room temperature for 48-72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.

4.1.2. Chromatographic Separation

- Subject the crude extract to column chromatography on silica gel.
- Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions showing similar TLC profiles.
- Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.
- Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol/water or acetonitrile/water mixture.

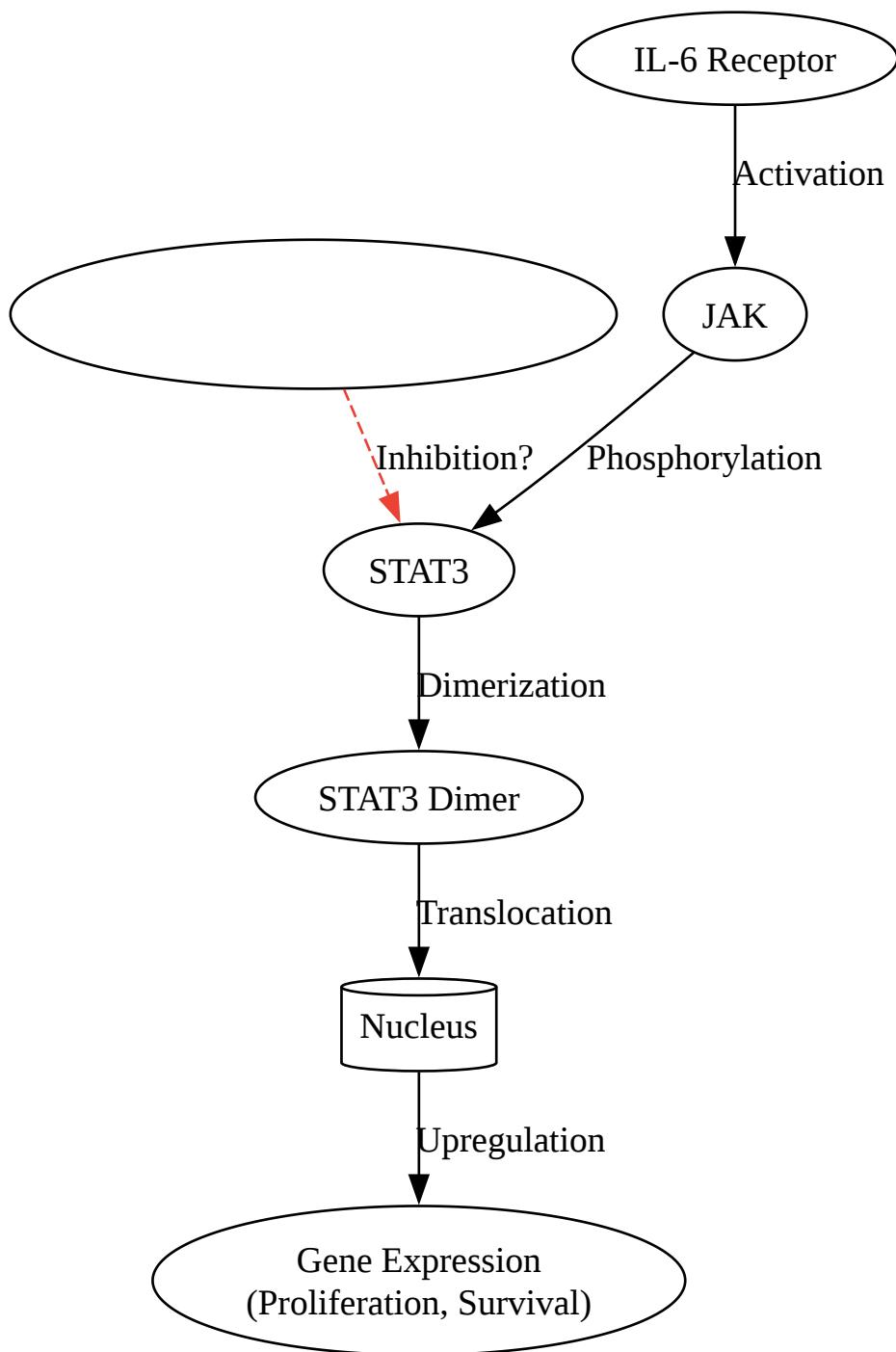
Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra provide information about the proton and carbon framework of the molecule.
 - 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons and to assign the complete structure.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl groups.
- Optical Rotation: Measured to determine the stereochemistry of the compound.

Potential Signaling Pathways

Given the cytotoxic and anti-inflammatory activities observed for related compounds, **3-Eudesmene-1beta,11-diol** could potentially modulate key cellular signaling pathways involved in cancer and inflammation. For instance, some eudesmene sesquiterpenoids have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer[11].

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Future Directions

The study of **3-Eudesmene-1 β ,11-diol** is still in its infancy. Future research should focus on:

- Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for extensive biological testing.
- In-depth Biological Screening: Evaluating the purified compound in a wide range of bioassays to determine its cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities.
- Mechanism of Action Studies: If significant activity is found, elucidating the underlying molecular mechanisms and identifying the cellular targets and signaling pathways involved.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of **3-Eudesmene-1beta,11-diol** to understand the relationship between its chemical structure and biological activity, which could lead to the development of more potent and selective drug candidates.

Conclusion

3-Eudesmene-1beta,11-diol is a structurally interesting natural product with a limited but established presence in several medicinal plants. While direct evidence of its biological activity is currently lacking, the pharmacological properties of its source organisms and related compounds suggest that it is a promising candidate for further investigation. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this eudesmene sesquiterpenoid.

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